(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a methyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Substitution on the Phenyl Ring: The phenyl ring is substituted with a methyl group and an imidazole ring.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving boronic acid derivatives and appropriate coupling partners.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a boronic acid group.
1H-Indazole-5-boronic acid: Another boronic acid derivative with a different heterocyclic ring.
Uniqueness
(3-Methyl-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both an imidazole ring and a boronic acid group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interaction with various biological targets.
Properties
Molecular Formula |
C11H13BN2O2 |
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Molecular Weight |
216.05 g/mol |
IUPAC Name |
[3-methyl-5-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-8-3-10(12(15)16)5-11(4-8)14-6-9(2)13-7-14/h3-7,15-16H,1-2H3 |
InChI Key |
RAOASBWUFIYMKN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2C=C(N=C2)C)C)(O)O |
Origin of Product |
United States |
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